An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-pentyne
An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
3,4-Dimethyl-1-pentyne is an organic compound with the molecular formula C7H12.[1][2] Its IUPAC name is 3,4-dimethylpent-1-yne, and it is also known by its CAS registry number 61064-08-2.[2] This branched-chain alkyne is of interest in organic synthesis due to its terminal triple bond, which allows for a variety of chemical transformations.
Physical and Chemical Property Summary
The following table summarizes the key physical and chemical properties of 3,4-Dimethyl-1-pentyne. It is important to note that while some experimental data is available, many of the physical properties are estimated based on computational models or data from its isomers.
| Property | Value | Source |
| Molecular Formula | C7H12 | [1][2] |
| Molecular Weight | 96.17 g/mol | [1] |
| IUPAC Name | 3,4-dimethylpent-1-yne | [2] |
| CAS Number | 61064-08-2 | [2] |
| Boiling Point | 81 °C / 177.8 °F | [3] |
| Melting Point | -88.73 °C (estimate) | [4] |
| Density | ~0.751 g/cm³ (estimate based on 3,3-dimethylpent-1-yne) | [4] |
| Refractive Index | ~1.418 (estimate based on 3,3-dimethylpent-1-yne) | [4] |
| Kovats Retention Index | 624 (semi-standard non-polar column) | [2] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3,4-Dimethyl-1-pentyne is expected to show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.0 | Doublet | 1H | ≡C-H |
| ~2.3 | Multiplet | 1H | -CH(C≡CH)- |
| ~1.8 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.1 | Doublet | 3H | -CH(C≡CH)CH₃ |
| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum of 3,4-Dimethyl-1-pentyne is predicted to have the following peaks:
| Chemical Shift (ppm) | Carbon Assignment |
| ~84 | ≡ C-H |
| ~68 | -C ≡CH |
| ~35 | -C H(C≡CH)- |
| ~30 | -C H(CH₃)₂ |
| ~20 | -CH(C≡CH)C H₃ |
| ~18 | -CH(C H₃)₂ |
Predicted IR Spectrum
The infrared spectrum of 3,4-Dimethyl-1-pentyne is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | ≡C-H Stretch | Terminal Alkyne |
| ~2100 | C≡C Stretch | Alkyne |
| 2970-2870 | C-H Stretch | Alkane |
| 1470-1450 | C-H Bend | Alkane |
Synthesis and Reactivity
3,4-Dimethyl-1-pentyne can be synthesized through several methods common in organic chemistry, primarily through the alkylation of smaller terminal alkynes or by dehydrohalogenation reactions. Its terminal alkyne functionality makes it a versatile building block for more complex molecules.
Synthesis via Alkylation of a Terminal Alkyne
A common and effective method for the synthesis of 3,4-Dimethyl-1-pentyne is the alkylation of a suitable terminal alkyne, such as 3-methyl-1-butyne (B31179), with an alkylating agent like methyl iodide.
Materials:
-
3-Methyl-1-butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.
-
Slowly add sodium amide to the liquid ammonia with stirring to form a solution.
-
Add an equimolar amount of 3-methyl-1-butyne dropwise to the sodium amide solution. The formation of the sodium acetylide is indicated by the dissolution of the sodium amide. Stir the mixture for 1 hour.
-
Slowly add a slight excess of methyl iodide dropwise to the reaction mixture. Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully allow the ammonia to evaporate.
-
To the residue, add anhydrous diethyl ether and then quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation to obtain 3,4-Dimethyl-1-pentyne.
Caption: Synthesis of 3,4-Dimethyl-1-pentyne via alkylation.
Synthesis via Dehydrohalogenation
An alternative route to 3,4-Dimethyl-1-pentyne involves the double dehydrohalogenation of a geminal or vicinal dihalide. For example, starting from 1,1-dichloro-3,4-dimethylpentane.
Materials:
-
1,1-Dichloro-3,4-dimethylpentane
-
Sodium amide (NaNH₂)
-
Mineral oil
-
Inert high-boiling solvent (e.g., decalin)
-
Ice-water bath
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous calcium chloride
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Place a strong base, such as sodium amide in mineral oil, into the flask.
-
Heat the mixture to approximately 160 °C.
-
Add 1,1-dichloro-3,4-dimethylpentane dropwise to the hot mixture. The product, being volatile, will distill out.
-
Collect the distillate in a receiver cooled in an ice-water bath.
-
After the reaction is complete, wash the distillate with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation.
Caption: Synthesis of 3,4-Dimethyl-1-pentyne via dehydrohalogenation.
Safety and Handling
3,4-Dimethyl-1-pentyne is a flammable liquid and should be handled with appropriate safety precautions.[5] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[5] Keep the compound away from heat, sparks, and open flames.[6] All equipment used for handling should be properly grounded to prevent static discharge.[5]
In case of skin contact, wash the affected area with soap and water.[3] If inhaled, move to fresh air.[6] In case of eye contact, rinse thoroughly with plenty of water.[3] Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[3][5][6]
References
- 1. (3S)-3,4-dimethylpent-1-yne | C7H12 | CID 12567225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethyl-1-pentyne | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
